molecular formula C18H14N4O3S B6476903 3-cyclopropyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2640874-45-7

3-cyclopropyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B6476903
CAS RN: 2640874-45-7
M. Wt: 366.4 g/mol
InChI Key: ZGACXJZJNQVMFI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several interesting functional groups: a cyclopropyl group, a thiophene ring, an oxadiazole ring, and a tetrahydroquinazoline dione structure . These groups are common in medicinal chemistry and materials science .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and their connectivity .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques. These might include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. It could also involve exploring its potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

3-cyclopropyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-17-12-4-1-2-5-13(12)21(18(24)22(17)11-7-8-11)10-15-19-16(20-25-15)14-6-3-9-26-14/h1-6,9,11H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGACXJZJNQVMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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